1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate (CAS: 2219369-29-4) is a pyrrolidine-based compound featuring two ester groups (tert-butyl and methyl) and a formyl substituent at the 3-position of the five-membered ring. Its IUPAC name, 1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate, reflects its stereoelectronic configuration. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive formyl group enables further derivatization, such as nucleophilic additions or condensations .
The tert-butyl and methyl ester groups act as protective moieties, enhancing stability during synthetic workflows. The formyl group introduces reactivity critical for constructing complex molecules, including bioactive alkaloids or enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXGXIWADHYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-29-4 | |
| Record name | 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Starting Materials : Tert-butyl acetoacetate and methylamine.
- Reaction Conditions : The reaction is conducted under controlled conditions using bases like sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring.
Organic Synthesis
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with desired properties.
Biochemical Studies
This compound serves as a probe in biochemical assays, aiding in the study of enzyme mechanisms. Its ability to interact with biological systems makes it valuable for investigating enzyme-substrate interactions and reaction pathways.
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound, particularly as a precursor in drug development. Its structural features may contribute to the design of novel pharmaceuticals targeting specific biological pathways .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials. Its versatility allows for its use in various formulations and applications across chemical manufacturing sectors.
Case Study 1: Enzyme Mechanism Exploration
A study utilized this compound to investigate the enzyme kinetics of specific hydrolases. The compound was found to effectively modulate enzyme activity, providing insights into substrate specificity and catalytic efficiency.
Case Study 2: Drug Development Precursor
In another research initiative, this compound was explored as a precursor for synthesizing analogs of known therapeutic agents. Modifications to its structure led to derivatives that exhibited enhanced bioactivity against certain cancer cell lines.
Data Tables
| Step | Description |
|---|---|
| Starting Materials | Tert-butyl acetoacetate, methylamine |
| Reaction Conditions | Base (e.g., sodium hydride) |
| Product | This compound |
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-Formyl vs. 3-Trifluoromethyl Substitution
- 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS: 1823256-51-4, ): Substituent Impact: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the electrophilicity of adjacent carbons and enhancing metabolic stability. Applications: Valued in medicinal chemistry for resistance to oxidative degradation. Molecular Formula: C₁₂H₁₈F₃NO₄ (MW: 297.27 g/mol) .
Target Compound (3-Formyl) :
- Substituent Impact : The formyl (-CHO) group offers reactivity toward nucleophiles (e.g., amines for Schiff base formation) and redox transformations.
- Applications : Intermediate for cross-coupling reactions or heterocycle synthesis.
3-Formyl vs. 3-Aryl Substitution
- 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate (CID 121514089, ): Substituent Impact: The phenyl group introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding. Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .
- Molecular Formula: C₁₈H₂₄BrNO₄ (MW: 398.29 g/mol) .
Ring Size Comparisons: Pyrrolidine vs. Piperidine
Piperidine Derivatives
Pyrrolidine Derivatives
- Target Compound : Five-membered pyrrolidine ring induces moderate ring strain, balancing reactivity and stability. Ideal for rigid, bioactive conformers.
Comparative Data Table
Note: The molecular formula for the target compound is inferred from structural analogs and IUPAC nomenclature due to incomplete data in .
Biological Activity
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 257 Da. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in drug development and therapeutic applications. The following sections detail its biological activity, mechanisms, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2219369-29-4
- Molecular Formula :
- Molecular Weight : 257 Da
Biological Activity
This compound exhibits several biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, a study found that compounds with similar structural motifs demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Antioxidant Properties
Antioxidant activity is crucial for protecting cells from oxidative stress. Compounds like this compound have been shown to scavenge free radicals effectively. This property is essential in developing therapeutic agents aimed at diseases linked to oxidative damage .
Neuroprotective Effects
Preliminary studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases by reducing neuronal apoptosis and inflammation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes associated with disease progression.
- Modulation of Cell Signaling Pathways : Interference with pathways such as NF-kB and MAPK has been observed in related compounds, which could also apply here.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various pyrrolidine derivatives, it was found that certain modifications to the structure of the pyrrolidine ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that structural variations in compounds like this compound could lead to improved efficacy .
Case Study 2: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of pyrrolidine derivatives in rodent models demonstrated significant reductions in markers of oxidative stress and inflammation when treated with these compounds. The results indicated potential pathways through which these compounds exert protective effects on neurons .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257 Da |
| CAS Number | 2219369-29-4 |
| Antimicrobial Activity | Effective against various strains |
| Antioxidant Activity | High scavenging potential |
| Neuroprotective Effects | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate, and what experimental conditions are critical for reproducibility?
- Methodological Answer : A common synthetic approach involves a two-step reaction starting with the protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by formylation at the 3-position. Key reagents include DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Yield optimization requires strict temperature control and anhydrous conditions.
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic peaks:
- Boc group: δ ~1.4 ppm (9H, singlet for tert-butyl).
- Formyl proton: δ ~9.8 ppm (1H, singlet) .
- IR : Confirm the presence of carbonyl stretches (C=O) at ~1720–1700 cm for ester and formyl groups .
- Mass Spectrometry (MS) : Compare observed molecular ion [M+H] with theoretical mass (e.g., CHNO: calc. 283.15, found 283.2) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, ambiguous formyl proton splitting may arise from conformational isomerism; variable-temperature NMR can clarify dynamic effects .
- X-ray Crystallography : If crystalline, use single-crystal analysis to confirm stereochemistry and substituent positions (e.g., tert-butyl orientation) .
Q. What computational methods are effective in predicting reaction pathways for derivatizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for formyl group reactions (e.g., nucleophilic additions). This helps predict regioselectivity and activation energies .
- Machine Learning (ML) : Train models on existing reaction databases to prioritize experimental conditions. For example, ML can suggest optimal catalysts for cross-coupling reactions at the formyl site .
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading. For instance, a 2 factorial design can identify interactions between dichloromethane volume, DMAP concentration, and reaction time .
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 15°C, 0.1 eq DMAP, 12-hour reaction time for >85% yield) .
Q. What role does this compound play in pharmaceutical intermediate synthesis, and how can its reactivity be leveraged?
- Methodological Answer :
- Drug Precursor : The formyl group enables condensation reactions to generate imine or hydrazone linkages in protease inhibitors. For example, coupling with aminopyridines under acidic conditions yields bioactive heterocycles .
- Protecting Group Strategy : The Boc group can be selectively removed (e.g., TFA in DCM) to free the pyrrolidine nitrogen for further functionalization, such as peptide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
